molecular formula C14H16N2O3 B7629328 2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid

2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid

Cat. No. B7629328
M. Wt: 260.29 g/mol
InChI Key: HJWLGTPWAYUTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid, commonly known as MIAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIAP is a derivative of tryptophan, an essential amino acid, and is known to interact with various biological processes in the body.

Mechanism of Action

MIAP's mechanism of action is not fully understood, but it is thought to act by modulating various signaling pathways in the body. MIAP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. MIAP has also been shown to activate the Nrf2-ARE pathway, which is responsible for regulating the expression of various antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
MIAP has been shown to have various biochemical and physiological effects in the body. MIAP has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for initiating and maintaining inflammation. MIAP has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, MIAP has been shown to increase the expression of antioxidant enzymes, which help to reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One advantage of using MIAP in lab experiments is that it is a synthetic compound, which allows for precise control over the concentration and purity of the compound. MIAP is also stable under various experimental conditions, which makes it suitable for use in a wide range of experiments. However, one limitation of using MIAP is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for MIAP research. One potential direction is to further investigate the mechanism of action of MIAP and its interaction with various signaling pathways in the body. Another potential direction is to investigate the potential use of MIAP in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of MIAP for therapeutic use.

Synthesis Methods

MIAP can be synthesized by reacting tryptophan with N-(tert-butoxycarbonyl)-2-amino-3-propionylpropanoic acid followed by deprotection of the tert-butoxycarbonyl group. The final product is obtained after purification by column chromatography.

Scientific Research Applications

MIAP has been extensively studied for its potential therapeutic applications in various diseases. MIAP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[[2-(1-methylindol-3-yl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(14(18)19)15-13(17)7-10-8-16(2)12-6-4-3-5-11(10)12/h3-6,8-9H,7H2,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWLGTPWAYUTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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